molecular formula C9H9BrF2O B8483876 4-(3-Bromopropoxy)-1,2-difluorobenzene

4-(3-Bromopropoxy)-1,2-difluorobenzene

Cat. No.: B8483876
M. Wt: 251.07 g/mol
InChI Key: PWFZWIZFKGGHOK-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)-1,2-difluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a 3-bromopropoxy group at the 4-position. The 3-bromopropoxy moiety consists of a three-carbon alkyl chain terminated by a bromine atom and linked to the aromatic ring via an ether oxygen. This structure confers unique electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a building block for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

4-(3-bromopropoxy)-1,2-difluorobenzene

InChI

InChI=1S/C9H9BrF2O/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2

InChI Key

PWFZWIZFKGGHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCBr)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Halogenated Benzene Derivatives
Compound Name Substituents on Benzene Ring Functional Group Molecular Formula Molecular Weight (g/mol)
4-(3-Bromopropoxy)-1,2-difluorobenzene 1,2-difluoro; 4-(3-bromopropoxy) Bromoalkoxy ether C₉H₉BrF₂O 259.07 (calculated)
4-(2-Bromoethyl)-1,2-difluorobenzene 1,2-difluoro; 4-(2-bromoethyl) Bromoalkyl C₈H₇BrF₂ 221.04
4-(Bromomethyl)-1,2-difluorobenzene 1,2-difluoro; 4-(bromomethyl) Bromomethyl C₇H₅BrF₂ 206.02 (estimated)
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene 1,2-difluoro; 4-(ethynylaryl) Ethynyl C₁₆H₁₂F₂ 242.27

Key Observations :

  • Chain Length and Oxygen Presence : The bromopropoxy group in the target compound introduces a longer alkyl chain and an ether oxygen compared to bromoethyl or bromomethyl analogs. This increases molecular weight (259.07 vs. 221.04 for bromoethyl derivatives) and may enhance solubility in polar solvents .
  • Electronic Effects : The difluorophenyl ring is electron-deficient, as demonstrated by failed Pictet–Spengler reactions in 4-(bromomethyl)-1,2-difluorobenzene due to reduced nucleophilicity . The bromopropoxy group’s electron-withdrawing nature (via bromine and oxygen) may further deactivate the ring, impacting reactivity in electrophilic substitutions.

Key Observations :

  • Bromoalkoxy vs. Bromoalkyl : The ether oxygen in the target compound may stabilize intermediates in substitution reactions, whereas bromoethyl derivatives (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene) are more suited for direct alkylation .
  • Ethynyl Derivatives : Compounds like 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (95% purity) are used in cross-coupling reactions to construct carbon-carbon bonds, contrasting with bromopropoxy derivatives’ role in stepwise functionalization .

Physical Properties and Handling

Key Observations :

  • Stability : Bromoethyl derivatives require refrigeration (0–6°C), suggesting thermal sensitivity common to halogenated aromatics . The target compound likely shares similar storage needs.
  • Safety Protocols: Brominated compounds demand stringent handling, as seen in 4-Bromo-1,2-diaminobenzene, where skin/eye exposure necessitates immediate medical intervention .

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